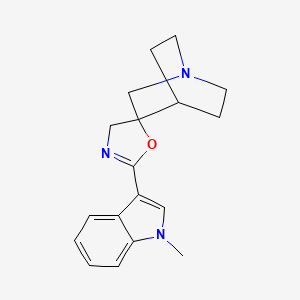
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is a chemical compound with the molecular formula C29H46O6 and a molecular weight of 490.6719 g/mol . It is a derivative of cholan-24-oic acid and is known for its unique structure, which includes multiple acetyloxy groups and a hydroxy group. This compound is also referred to as a methyl ester of ursodeoxycholic acid diacetate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate typically involves the esterification of ursodeoxycholic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Ursodeoxycholic acid and acetic acid.
Oxidation: Ketones or aldehydes depending on the oxidizing agent used.
Substitution: Various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating liver diseases and other medical conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate involves its interaction with specific molecular targets and pathways. It is believed to modulate bile acid metabolism and influence the activity of enzymes involved in lipid digestion and absorption. The compound’s effects on cellular signaling pathways and gene expression are also areas of active research .
Comparison with Similar Compounds
Similar Compounds
Cholan-24-oic acid, 3,7,12-tris(acetyloxy)-, methyl ester: Another derivative with additional acetyloxy groups.
Isochenodeoxycholic acid, acetate-methyl ester: A stereoisomer with different spatial arrangement of functional groups.
Isoursodeoxycholic acid, acetate-methyl ester: Another stereoisomer with distinct biological properties.
Uniqueness
Methyl 3,7-bis(acetyloxy)-12-hydroxycholan-24-oate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C29H46O7 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
methyl 4-(3,7-diacetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C29H46O7/c1-16(7-10-26(33)34-6)21-8-9-22-27-23(15-25(32)29(21,22)5)28(4)12-11-20(35-17(2)30)13-19(28)14-24(27)36-18(3)31/h16,19-25,27,32H,7-15H2,1-6H3 |
InChI Key |
VKXXPYARELKQOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)
![13-Methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12292598.png)

![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)

![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfonyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B12292623.png)
![5H-pyrrolo[2,3-b]pyrazine-2-carbonitrile](/img/structure/B12292628.png)



